4-Ethoxy-4-oxobut-2-ynoic acid
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Overview
Description
4-Ethoxy-4-oxobut-2-ynoic acid is an organic compound that belongs to the class of fatty acid esters. It is characterized by the presence of an ethoxy group and a keto group attached to a butynoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobut-2-ynoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated by microwave-assisted heating, which significantly reduces reaction times and improves yields. The choice of catalyst and reaction conditions depends on the nature of the methyl ketone substituent. For example, tosic acid is effective for aryl derivatives, while pyrrolidine and acetic acid work well for aliphatic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-oxobut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Ethoxy-4-oxobut-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobut-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-4-oxobutanoic acid: Similar in structure but lacks the triple bond present in 4-Ethoxy-4-oxobut-2-ynoic acid.
4-Ethoxy-4-oxobut-2-enoic acid: Contains a double bond instead of a triple bond.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a keto group attached to a butynoic acid backbone.
Properties
IUPAC Name |
4-ethoxy-4-oxobut-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXZEKANBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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